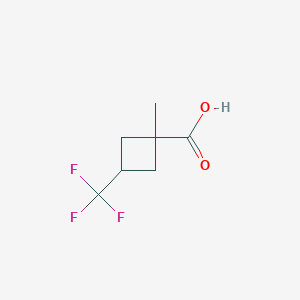

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2090434-02-7 . It has a molecular weight of 182.14 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) . The canonical SMILES structure is CC1(CC(C1)C(F)(F)F)C(=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.14 g/mol . It has a topological polar surface area of 37.3 Ų . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethyl-Substituted Analogues

Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, were synthesized from 1,3-dibromoacetone dimethyl ketal. The key step in these syntheses involves the transformation of the acid moiety into the trifluoromethyl group, highlighting the compound's role in creating fluorinated analogues with potential biological activity (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).

Development of PET Tracers

The compound's derivatives have been utilized in the development of positron emission tomography (PET) tracers. For instance, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for PET, demonstrating the compound's utility in medical imaging and tumor delineation (Shoup & Goodman, 1999).

Understanding Reaction Mechanisms

Research on methyl 3-formylcyclobutene-3-carboxylate's thermolysis to methyl (2H)-pyrane-5-carboxylate through electrocyclization elucidates the control of torquoselectivity in cyclobutene electrocyclic reactions, contributing to our understanding of reaction mechanisms involving cyclobutane derivatives (Niwayama & Houk, 1992).

Photodimerization Studies

Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide's dimerization to a cyclobutane under ultraviolet light and heat showcases the cyclobutane core's reactivity and potential in synthesizing new chemical entities with specific stereochemical configurations (Davies, Ennis, Mahavera, & Porter, 1977).

Creation of Amino Acid Derivatives

Addition reactions to 1-(arylsulfonyl) bicyclobutanes leading to precursors of α-amino cyclobutane carboxylic acids demonstrate the compound's versatility in synthesizing amino acid derivatives, which are crucial in medicinal chemistry and drug design (Gaoni, 1988).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEBVDZABUUSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2675817.png)

![1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2675819.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2675820.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)

![5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2675825.png)

![1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2675828.png)

![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2675829.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2675830.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)

![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2675835.png)